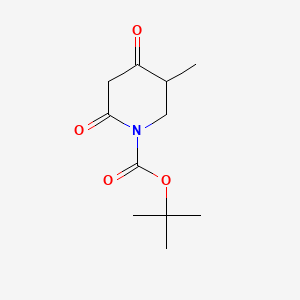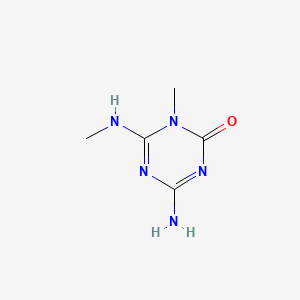
Methyl Heptadecanoate-d3
Übersicht
Beschreibung
Methyl Heptadecanoate-d3, also known as Margaric Acid Methyl Ester-d3, is a deuterated form of Methyl Heptadecanoate. It is a saturated fatty acid ester with the molecular formula C18H33D3O2 and a molecular weight of 287.48. This compound is primarily used as an internal standard in various analytical techniques, including gas chromatography and mass spectrometry, due to its stable isotopic labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl Heptadecanoate-d3 can be synthesized through the esterification of Heptadecanoic Acid with Methanol-d4 in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification. The general reaction is as follows:
Heptadecanoic Acid+Methanol-d4H2SO4Methyl Heptadecanoate-d3+Water
Industrial Production Methods: Industrial production of this compound involves the same esterification process but on a larger scale. The reaction is carried out in large reactors with continuous stirring and temperature control to optimize yield and purity. The product is then purified through distillation and crystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl Heptadecanoate-d3 undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of a strong base or acid, this compound can be hydrolyzed back to Heptadecanoic Acid and Methanol-d4.
Reduction: Reduction of this compound can yield Heptadecanol-d3.
Oxidation: Oxidation can convert this compound to Heptadecanoic Acid-d3.
Common Reagents and Conditions:
Hydrolysis: Sodium hydroxide or hydrochloric acid under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products:
Hydrolysis: Heptadecanoic Acid-d3 and Methanol-d4.
Reduction: Heptadecanol-d3.
Oxidation: Heptadecanoic Acid-d3.
Wissenschaftliche Forschungsanwendungen
Methyl Heptadecanoate-d3 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Analytical Chemistry: Used as an internal standard in gas chromatography and mass spectrometry for the quantification of fatty acids and other compounds.
Biological Studies: Employed in metabolic studies to trace the incorporation and metabolism of fatty acids in biological systems.
Medical Research: Utilized in the study of lipid metabolism and related disorders.
Industrial Applications: Used in the production of biodiesel and as a reference material in quality control processes.
Wirkmechanismus
The mechanism of action of Methyl Heptadecanoate-d3 involves its incorporation into analytical systems as a stable isotopic standard. Its deuterium labeling allows for precise quantification and differentiation from non-labeled compounds. In biological systems, it mimics the behavior of natural fatty acids, allowing researchers to study metabolic pathways and interactions.
Vergleich Mit ähnlichen Verbindungen
Methyl Heptadecanoate-d3 is unique due to its deuterium labeling, which provides enhanced stability and precision in analytical applications. Similar compounds include:
Methyl Heptadecanoate: The non-deuterated form, used in similar applications but without the isotopic labeling.
Methyl Palmitate: Another fatty acid ester used as an internal standard in analytical techniques.
Methyl Stearate: A longer-chain fatty acid ester with similar applications in analytical and industrial processes.
This compound stands out due to its specific use in isotopic labeling, making it invaluable in precise analytical and research applications.
Eigenschaften
IUPAC Name |
trideuteriomethyl heptadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-2/h3-17H2,1-2H3/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEBIMLTDXKIPR-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B592323.png)
![tert-Butyl 5-chloro-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate](/img/structure/B592325.png)



![(4S)-4-(1-Methylethyl)-3-[(2S)-2-methyl-1-oxobutyl]-2-oxazolidinone-d3](/img/new.no-structure.jpg)
![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B592330.png)
![tert-Butyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B592334.png)
![Tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B592338.png)


![tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B592344.png)
